molecular formula C25H29FN2O3S B2584673 7-(Azepan-1-yl)-3-(3,5-dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one CAS No. 893789-82-7

7-(Azepan-1-yl)-3-(3,5-dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one

Cat. No.: B2584673
CAS No.: 893789-82-7
M. Wt: 456.58
InChI Key: PVIBIUZNDSVMLA-UHFFFAOYSA-N
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Description

7-(Azepan-1-yl)-3-(3,5-dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one is a complex organic compound that belongs to the quinolone class of molecules This compound is characterized by its unique structure, which includes an azepane ring, a dimethylbenzenesulfonyl group, and a fluoroquinolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Azepan-1-yl)-3-(3,5-dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from readily available starting materials. The key steps in the synthetic route include:

    Formation of the Quinolone Core: This step involves the cyclization of appropriate precursors to form the quinolone core. Common reagents used in this step include acyl chlorides and amines under acidic or basic conditions.

    Introduction of the Fluorine Atom: The fluorine atom is introduced through nucleophilic substitution reactions using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or similar reagents.

    Attachment of the Azepane Ring: The azepane ring is typically introduced through nucleophilic substitution reactions involving azepane derivatives and appropriate leaving groups.

    Sulfonylation: The dimethylbenzenesulfonyl group is introduced through sulfonylation reactions using sulfonyl chlorides and suitable bases.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinolone core, leading to the formation of quinolone N-oxides.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to the corresponding sulfide or thiol derivatives.

    Substitution: The compound can participate in various substitution reactions, including nucleophilic and electrophilic substitutions, particularly at the azepane and fluoroquinolone moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides, sulfonyl chlorides, and amines are frequently employed under various conditions (e.g., acidic, basic, or neutral).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolone N-oxides, while reduction can produce sulfide or thiol derivatives.

Scientific Research Applications

7-(Azepan-1-yl)-3-(3,5-dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of bacterial infections and cancer.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 7-(Azepan-1-yl)-3-(3,5-dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound is known to:

    Inhibit Enzymes: It can inhibit key enzymes involved in bacterial DNA replication and repair, leading to the disruption of bacterial growth and proliferation.

    Induce Apoptosis: In cancer cells, the compound can induce apoptosis (programmed cell death) through the activation of specific signaling pathways.

    Modulate Immune Response: It may also modulate the immune response, enhancing the body’s ability to fight infections and cancer.

Comparison with Similar Compounds

Similar Compounds

    Ciprofloxacin: A well-known fluoroquinolone antibiotic with a similar core structure but different substituents.

    Levofloxacin: Another fluoroquinolone antibiotic with a similar mechanism of action but different pharmacokinetic properties.

    Moxifloxacin: A fluoroquinolone antibiotic with enhanced activity against certain bacterial strains.

Uniqueness

7-(Azepan-1-yl)-3-(3,5-dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one is unique due to its specific combination of structural features, which confer distinct chemical properties and potential applications. Its azepane ring and dimethylbenzenesulfonyl group differentiate it from other fluoroquinolones, potentially leading to unique biological activities and therapeutic applications.

Properties

IUPAC Name

7-(azepan-1-yl)-3-(3,5-dimethylphenyl)sulfonyl-1-ethyl-6-fluoroquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29FN2O3S/c1-4-27-16-24(32(30,31)19-12-17(2)11-18(3)13-19)25(29)20-14-21(26)23(15-22(20)27)28-9-7-5-6-8-10-28/h11-16H,4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVIBIUZNDSVMLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCCC3)F)S(=O)(=O)C4=CC(=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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